molecular formula C15H23NO2 B2512687 Tert-butyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate CAS No. 2248199-18-8

Tert-butyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate

Cat. No.: B2512687
CAS No.: 2248199-18-8
M. Wt: 249.354
InChI Key: CYKRBNLJTMWHEL-ZDUSSCGKSA-N
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Description

Tert-butyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate is an organic compound that contains a tert-butyl group, an amino group, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. The reaction conditions may include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Scientific Research Applications

Tert-butyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Tert-butyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Tert-butyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate include other amino acid derivatives and compounds with similar functional groups, such as:

Uniqueness

Its tert-butyl group provides steric hindrance, which can influence its reactivity and interactions with other molecules .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-3-(2,6-dimethylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-10-7-6-8-11(2)12(10)9-13(16)14(17)18-15(3,4)5/h6-8,13H,9,16H2,1-5H3/t13-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKRBNLJTMWHEL-ZDUSSCGKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CC(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C[C@@H](C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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